1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]urea is a synthetic organic compound Its structure includes an indene moiety and a tricyclodecane moiety connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene and tricyclodecane derivatives.
Formation of Urea Linkage: The key step involves the reaction of the indene derivative with the tricyclodecane derivative in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and may require a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indene or tricyclodecane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene moiety may yield indanone derivatives, while reduction of the urea linkage may produce corresponding amines.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[331
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)methyl]urea: A similar compound with a methyl group instead of an ethyl group.
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]urea: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea lies in its specific structural features, such as the combination of the indene and tricyclodecane moieties, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-14(22-11-15-7-16(12-22)9-17(8-15)13-22)23-21(25)24-20-6-5-18-3-2-4-19(18)10-20/h5-6,10,14-17H,2-4,7-9,11-13H2,1H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYDSCFBINMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC5=C(CCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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